

A Comparative Guide to the Bioequivalence of Tebipenem Pivoxil Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations of **Tebipenem Pivoxil**, a novel carbapenem antibiotic. The information presented is compiled from multiple bioequivalence studies and is intended to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of various formulations.

Executive Summary

Tebipenem Pivoxil, the oral prodrug of the active moiety tebipenem, has been developed in various formulations, including tablets and granules. Bioequivalence studies are crucial to ensure that different formulations deliver the active drug to the systemic circulation at the same rate and extent. The following sections detail the experimental protocols and comparative pharmacokinetic data from studies evaluating different **Tebipenem Pivoxil** formulations.

Comparative Pharmacokinetic Data

The bioequivalence of different **Tebipenem Pivoxil** formulations has been assessed by comparing key pharmacokinetic (PK) parameters. The following tables summarize the quantitative data from studies in healthy adult subjects.

Table 1: Bioequivalence of **Tebipenem Pivoxil** Hydrobromide (TBP-PI-HBr) Tablet Formulations (600 mg, Fasting)[1][2][3][4]



Formulation	Cmax (µg/mL)	AUC0-t (μg·h/mL)	AUC0-inf (μg·h/mL)	Tmax (h)	t½ (h)
Test (Registration Tablet)	Geometric Mean Ratio: within 80- 125% of Reference	Geometric Mean Ratio: within 80- 125% of Reference	Geometric Mean Ratio: within 80- 125% of Reference	1.3 (median)	~1.1 - 1.2
Reference (Clinical Trial Tablet)	Geometric Mean Ratio: within 80- 125% of Test	Geometric Mean Ratio: within 80- 125% of Test	Geometric Mean Ratio: within 80- 125% of Test	1.0 (median)	~1.1 - 1.2

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach Cmax; t½: Half-life.

Table 2: Bioequivalence of **Tebipenem Pivoxil** (TP) Granule Formulations in Healthy Chinese Adults[5][6]

Condition	Parameter	Geometric Mean Ratio (Test/Referenc e)	90% Confidence Interval	Bioequivalent?
Fasting	Cmax	96.07%	89.62% - 102.99%	Yes
AUC0-t	93.09%	90.47% - 95.78%	Yes	_
AUC0-inf	93.09%	90.48% - 95.77%	Yes	
Fed	Cmax	89.84%	-	Yes
AUC0-t	86.80%	83.62% - 90.10%	Yes	
AUC0-inf	86.90%	83.73% - 90.20%	Yes	
AUC0-t	86.80%	83.62% - 90.10%		Yes -



Experimental Protocols

The bioequivalence studies cited in this guide generally followed a standardized methodology.

Study Design

The studies were typically single-center, open-label, randomized, single-dose, crossover trials. [1][3][5][6] Both two-sequence, two-period and three-sequence, four-period crossover designs have been utilized.[1][3][5][6] A washout period of at least 7 days was maintained between dosing periods.[2]

Subject Population

Healthy adult male and female subjects were enrolled in these studies.[1][3][4][5][6] For instance, one study enrolled 36 healthy adults, while another focusing on a Chinese population enrolled 60 participants (24 under fasting and 36 under fed conditions).[1][5]

Dosing and Administration

Subjects received a single oral dose of the test and reference formulations of **Tebipenem Pivoxil**. Doses have included 600 mg for tablet formulations and single ascending doses of 100 mg, 200 mg, and 400 mg for granule formulations.[1][7] Studies assessing the food effect involved administering the drug under both fasting and fed conditions.[1][5] For fasting conditions, subjects typically fasted for at least 10 hours prior to dosing and for a specified period post-dose.[2] For fed conditions, a high-fat, high-calorie breakfast was consumed prior to dosing.[2]

Pharmacokinetic Sampling and Analysis

Whole blood or plasma samples were collected at pre-dose and at specified time points up to 24 hours post-dose.[1][2] The concentrations of tebipenem, the active moiety, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] Pharmacokinetic parameters were calculated using non-compartmental methods.[2]

Bioequivalence Assessment

The bioequivalence between two formulations was concluded if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf fell within the standard



acceptance range of 80% to 125%.[1][2][3][5]

Experimental Workflow

The following diagram illustrates a typical workflow for a bioequivalence study of **Tebipenem Pivoxil** formulations.



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Caption: Workflow of a typical crossover bioequivalence study.

Signaling Pathways

Not applicable for this topic.

Conclusion

The reviewed bioequivalence studies demonstrate that different formulations of **Tebipenem Pivoxil** can be developed to be bioequivalent. For instance, the registration tablet formulation of TBP-PI-HBr was found to be bioequivalent to the clinical trial formulation.[1][3] Similarly, a test formulation of **Tebipenem Pivoxil** granules was shown to be bioequivalent to a reference formulation in a healthy Chinese population under both fasting and fed conditions.[5][6]

Furthermore, studies have indicated that the administration of **Tebipenem Pivoxil** with food does not have a clinically significant impact on its overall exposure, suggesting it can be taken without regard to meals.[1][4][8] These findings are critical for ensuring the therapeutic equivalence of different formulations and for providing flexible dosing recommendations to patients.



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